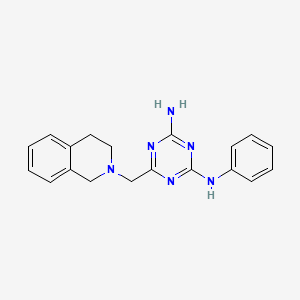

![molecular formula C18H21ClN4 B5730996 3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown therapeutic interest . They are part of a larger group of compounds known as pyridopyrimidines, which have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives often involves various synthetic protocols . For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core .Molecular Structure Analysis

Pyridopyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen. They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines can be complex and varied, depending on the specific compound and the conditions. One reaction involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes a [3,3]-Claisen rearrangement .Scientific Research Applications

Optical Applications

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These compounds, with electron-donating groups at position 7 on the fused ring, show improved absorption and emission behaviors, making them suitable for designing solid-state emitters .

Cancer Therapeutics

Derivatives of pyrazolo[1,5-a]pyrimidines have shown potential as novel CDK2 inhibitors, which is a promising target for cancer treatment. These compounds have demonstrated significant cytotoxic activities against various cancer cell lines and have been involved in cell cycle progression alteration and apoptosis induction within tumor cells .

Antimicrobial Activity

The pyrimidine scaffold, which is a core component of these compounds, has been associated with a wide range of biological potentials, including antimicrobial activity. They have been effective against pathogenic microorganisms, addressing the need for new antimicrobial molecules .

Antitumor Effects

Pyrimidine derivatives have been studied for their antitumor effects. For instance, certain compounds have shown good antitumor effects on carcinosarcoma in rats, indicating the potential of these compounds in antitumor therapy .

Anticancer Activity

Thiazolopyrimidine derivatives, which are related to the pyrazolo[1,5-a]pyrimidine structure, have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells, leading to cell death by apoptosis through the inhibition of the CDK enzyme .

Fluorescent Probes

These compounds have been used to create fluorescent molecules crucial for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials. Their photobleaching performance and solid-state emission intensities make them valuable as fluorescent probes .

Drug Development

The pyrazolo[1,5-a]pyrimidine derivatives have been involved in drug development, particularly in the design of small molecules that target specific enzymes or receptors, contributing to the development of new therapeutic agents .

Material Science

Due to their advantageous photophysical properties, these compounds are also being explored in material science for their potential use in organic light-emitting devices and bio-macromolecular interactions .

Mechanism of Action

Target of Action

The compound, also known as 3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to have various biological activities and are considered bioisosteres of natural purines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through essential hydrogen bonding . This interaction can lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been found to inhibit cdk2/cyclin a2 , which plays a key role in cell cycle regulation. Inhibition of this pathway can lead to alterations in cell cycle progression and induction of apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds . These properties can help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action can lead to significant alterations in cell cycle progression and induction of apoptosis within cells . Most of the prepared compounds showed superior cytotoxic activities against various cell lines .

Action Environment

The degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can influence the compound’s action and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-7-5-6-8-15(14)19/h5-9,11,20H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOXJNMDXZPOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)

![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)

![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)

![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)

![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)

![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)

![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)

![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)